molecular formula C9H7N5O3 B14528111 7-Hydroxy-8-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one CAS No. 62484-07-5

7-Hydroxy-8-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one

Cat. No.: B14528111
CAS No.: 62484-07-5
M. Wt: 233.18 g/mol
InChI Key: QQCGMKOCIZSYGV-UHFFFAOYSA-N
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Description

7-Hydroxy-8-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α-amino acids and 2-methyl quinolines in a decarboxylative cyclization reaction . This reaction is often mediated by iodine and conducted under metal-free conditions, making it environmentally friendly .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted quinazolines with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Hydroxy-8-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-8-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

62484-07-5

Molecular Formula

C9H7N5O3

Molecular Weight

233.18 g/mol

IUPAC Name

7-hydroxy-8-methoxy-4H-tetrazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C9H7N5O3/c1-17-7-3-5-4(2-6(7)15)8(16)10-9-11-12-13-14(5)9/h2-3,15H,1H3,(H,10,11,13,16)

InChI Key

QQCGMKOCIZSYGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N3C(=NN=N3)NC2=O)O

Origin of Product

United States

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